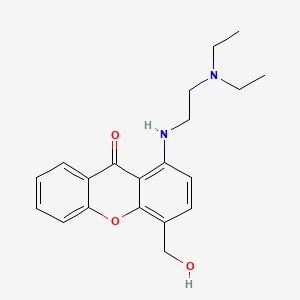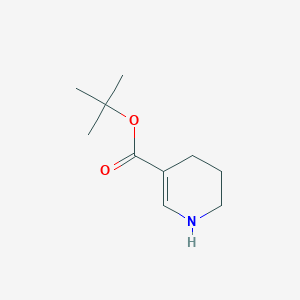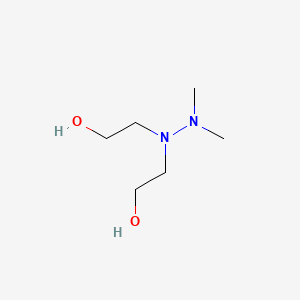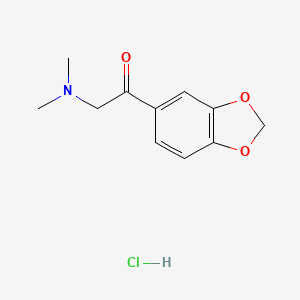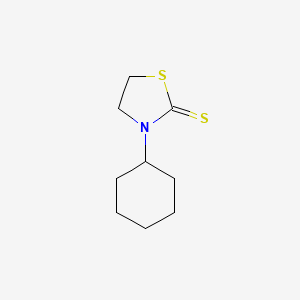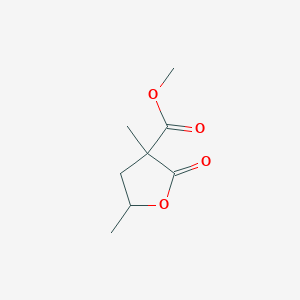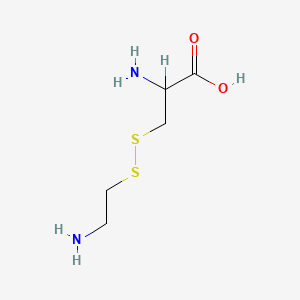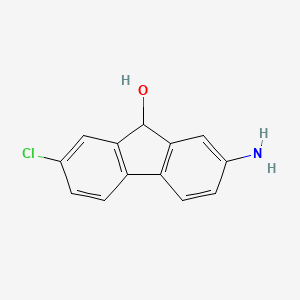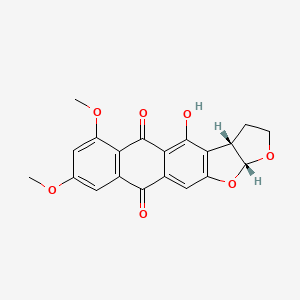
9,10-Bis(4-ethoxyphenyl)-9,10-dihydrophenanthrene-9,10-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
NSC 30882: is a chemical compound that has garnered interest in various scientific fields due to its unique properties and potential applications. It is known for its role in biological research and has been studied for its effects on cellular processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of NSC 30882 involves multiple steps, typically starting with the preparation of the core structure followed by functionalization. The exact synthetic route can vary, but it generally includes:
Formation of the core structure: This step involves the construction of the main chemical framework of NSC 30882.
Functionalization: Various functional groups are introduced to the core structure to achieve the desired chemical properties.
Industrial Production Methods: Industrial production of NSC 30882 may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes:
Batch processing: Conducting the reactions in large reactors with controlled temperature and pressure.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: NSC 30882 can undergo several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halogens, amines.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
NSC 30882 has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in various chemical reactions to study reaction mechanisms and product formation.
Biology: Investigated for its effects on cellular processes, including cell signaling and metabolism.
Medicine: Explored for its potential therapeutic effects, particularly in cancer research where it may act as an inhibitor of specific cellular pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of NSC 30882 involves its interaction with specific molecular targets within cells. It may inhibit certain enzymes or proteins, thereby affecting cellular pathways and processes. The exact molecular targets and pathways can vary depending on the context of its use.
Comparación Con Compuestos Similares
NSC 30882 can be compared with other similar compounds to highlight its uniqueness:
NSC 706744: Another compound studied for its anticancer properties, but with different molecular targets.
NSC 725776 (Indimitecan): Known for its stability and prolonged action compared to NSC 30882.
NSC 724998 (Indotecan): Exhibits different genomic targeting and is less susceptible to drug resistance mechanisms.
Propiedades
Número CAS |
7249-27-6 |
|---|---|
Fórmula molecular |
C30H28O4 |
Peso molecular |
452.5 g/mol |
Nombre IUPAC |
9,10-bis(4-ethoxyphenyl)phenanthrene-9,10-diol |
InChI |
InChI=1S/C30H28O4/c1-3-33-23-17-13-21(14-18-23)29(31)27-11-7-5-9-25(27)26-10-6-8-12-28(26)30(29,32)22-15-19-24(20-16-22)34-4-2/h5-20,31-32H,3-4H2,1-2H3 |
Clave InChI |
BWBGCCNQWGQCPW-UHFFFAOYSA-N |
SMILES canónico |
CCOC1=CC=C(C=C1)C2(C3=CC=CC=C3C4=CC=CC=C4C2(C5=CC=C(C=C5)OCC)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-[Acetyl-[(3-nitrophenyl)methyl]amino]benzoic acid](/img/structure/B12805863.png)
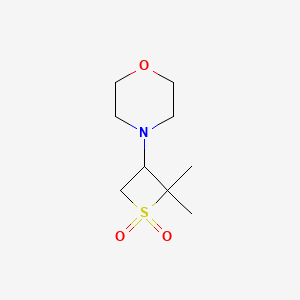
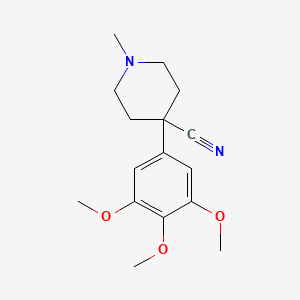
![(2S,3R,4S,5S,6R)-2-[[(3S,5R,6S,8R,9R,10R,12R,13R,14R)-3,12-dihydroxy-17-[(2S)-2-hydroxy-6-methylhept-5-en-2-yl]-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-6-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B12805901.png)

